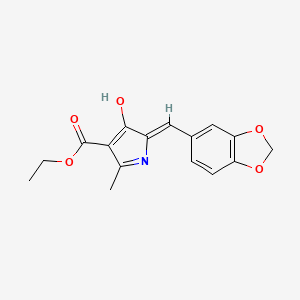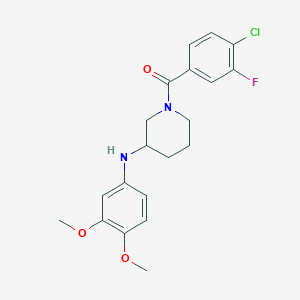![molecular formula C16H24N2O3 B6135936 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide, commonly known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
CEP-33779 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This leads to the accumulation of IκB proteins, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It also has anti-inflammatory effects and can ameliorate the symptoms of inflammatory conditions such as rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CEP-33779 in lab experiments is its specificity and potency in inhibiting the NF-κB pathway. It has been shown to be effective in various cell types and animal models, making it a versatile tool for studying the role of NF-κB in different biological processes. However, its use is limited by its solubility and stability, which can affect its efficacy and bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the use of CEP-33779 in scientific research. One area of interest is its potential application in cancer immunotherapy, where it can be used to enhance the anti-tumor immune response by inhibiting the immunosuppressive effects of NF-κB. Another area of research is the development of more potent and stable derivatives of CEP-33779 that can be used in vivo for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of CEP-33779 and its potential interactions with other signaling pathways.
Synthesemethoden
CEP-33779 can be synthesized through a multi-step process involving the reaction of 3-(2-furyl)propanoic acid with 1-(2,2-dimethylpropyl)piperidin-4-one, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain CEP-33779 in its pure form.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been widely used in scientific research for its ability to inhibit the NF-κB pathway. This pathway plays a crucial role in the regulation of immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)11-18-10-12(9-15(18)20)17-14(19)7-6-13-5-4-8-21-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLNQUYUMYXXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)

![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135927.png)
![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)